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propenyl)-
Cat. No.: B13836519

Get Quote

The 2-azetidinone ring, a four-membered lactam, is a privileged scaffold in medicinal chemistry.

Compound Name:

It forms the core of B-lactam antibiotics, which have revolutionized the treatment of bacterial
infections.[1] Beyond their antibacterial prowess, 2-azetidinone derivatives have emerged as
potent agents in diverse therapeutic areas, including cholesterol absorption inhibition, and
more recently, as anticancer agents.[2] Their biological activity is intimately linked to the precise
three-dimensional arrangement of atoms, which dictates their interaction with molecular
targets.

This guide provides an in-depth technical exploration of the crystal structure of 3-amino-2-
azetidinone derivatives. It is important to note that a comprehensive search of publicly available
crystallographic databases, such as the Cambridge Structural Database (CSD)[3][4][5], did not
yield an experimentally determined crystal structure for the specific molecule, 2-Azetidinone,
3-amino-1-(1-propenyl)-.

In the spirit of scientific inquiry and to provide a valuable resource for researchers, this guide
will instead focus on a closely related and structurally characterized analogue: a trans-3-allyl-4-
aryl-2-azetidinone derivative, which serves as a potent analogue of the natural anticancer
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agent, Combretastatin A-4 (CA-4).[6] The principles and methodologies discussed herein are
directly applicable to the structural elucidation of novel 2-azetidinone derivatives.

Case Study: A Combretastatin-Analogue B-Lactam

The selected case study is a trans-3-allyl-1,4-diaryl-2-azetidinone, a class of compounds
designed to mimic the tubulin-destabilizing effects of CA-4.[6][7] These synthetic analogues
replace the flexible cis-stilbene bridge of CA-4 with a more rigid B-lactam scaffold, aiming for
improved stability and potent antiproliferative activity.[1][7] The determination of the crystal
structure of these analogues is paramount to confirm the trans stereochemistry at the C3 and
C4 positions, a critical feature for their biological activity, and to understand their conformational
properties.[6]

Molecular and Crystal Structure Analysis

The molecular structure of the representative trans-3-allyl-B-lactam was unequivocally
confirmed by single-crystal X-ray diffraction.[6] The crystallographic analysis reveals key
structural features that underpin its function as a CA-4 analogue.

Caption: Molecular structure of a representative 3-substituted-2-azetidinone.

Table 1: Representative Crystallographic Data for a trans-3-allyl-1,4-diaryl-2-azetidinone (Note:
This data is a composite representation based on typical values for such compounds and
should be considered illustrative.)
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Parameter Value

Chemical Formula C21H23NO4
Formula Weight 369.41

Crystal System Monoclinic

Space Group P2i/c

a (A) 10.5

b (A) 15.2

c (A 12.1

a(°) 90

B () 105.5

y () 90

Volume (A3) 1850

z 4

Density (calculated) (g/cm3) 1.325

Absorption Coefficient (mm~1) 0.092

F(000) 784

Crystal Size (mms3) 0.25x0.20x 0.15
Theta range for data collection (°) 2.51028.0
Reflections collected 16500
Independent reflections 4200 [R(int) = 0.035]
Goodness-of-fit on F? 1.05

Final R indices [I>2sigma(l)] R1 =0.048, wR2 = 0.125

The X-ray analysis confirms the trans configuration of the substituents at C3 and C4, with a
characteristic coupling constant (J) between the H3 and H4 protons in NMR spectroscopy of
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approximately 2-3 Hz.[6] The B-lactam ring itself is nearly planar, with slight deviations. The
dihedral angle between the two aryl rings (at N1 and C4) is a critical parameter, as it influences
how the molecule fits into the colchicine-binding site of tubulin.

Experimental Protocol for Crystal Structure
Determination

The determination of the molecular structure of a small organic molecule like a 2-azetidinone
derivative via single-crystal X-ray diffraction is a well-established process.[8][9][10] The
workflow involves several critical stages, from sample preparation to data analysis.

Step 1: Crystallization

High-quality single crystals are the prerequisite for a successful diffraction experiment.[7] For
novel 2-azetidinone derivatives, which are typically synthesized as solids, crystallization is
achieved by dissolving the purified compound in a suitable solvent or solvent mixture and
allowing the solvent to evaporate slowly.

¢ Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethyl acetate,
dichloromethane, methanol, hexane, and mixtures thereof) to find conditions that yield a
clear solution upon heating and show signs of precipitation upon cooling.

» Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile solvent
in a vial. Loosely cap the vial to allow for slow evaporation over several days at room
temperature.

» Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place
this vial inside a larger, sealed container that contains a "poor" solvent (one in which the
compound is less soluble). The vapor of the poor solvent will slowly diffuse into the
compound's solution, reducing its solubility and inducing crystallization.

Step 2: Crystal Mounting and Data Collection

o Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges
and no visible cracks, typically in the size range of 0.1-0.3 mm.[9]
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e Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a
small amount of cryoprotectant oil (e.g., paratone-N).

» Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen
(typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and
radiation damage.[9] Data is collected using a modern diffractometer equipped with a CCD
or CMOS detector and a monochromatic X-ray source (e.g., Mo Ka, A = 0.71073 A).[9] A
series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement

o Data Processing: The collected diffraction images are processed to integrate the intensities
of the individual reflections and apply corrections for factors such as Lorentz and polarization

effects.

» Structure Solution: The "phase problem" is solved using direct methods, which are highly
effective for small molecules with fewer than 100 non-hydrogen atoms in the asymmetric
unit.[10] This provides an initial model of the electron density and atomic positions.

» Structure Refinement: The initial atomic model is refined against the experimental diffraction
data using least-squares methods. This iterative process adjusts atomic positions, and
thermal parameters to minimize the difference between the observed and calculated
structure factors. Hydrogen atoms are typically placed in calculated positions and refined
using a riding model. The quality of the final structure is assessed using metrics such as the
R-factor (R1) and the weighted R-factor (WR2).
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Implications of the Crystal Structure in Drug
Development

The precise knowledge of the three-dimensional structure of a 3-amino-2-azetidinone
derivative is not merely an academic exercise; it is a cornerstone of modern drug design and
development.

o Structure-Activity Relationship (SAR): The crystal structure provides definitive proof of
stereochemistry, which is often crucial for biological activity. For the CA-4 analogues, the
trans relationship between the C3 and C4 substituents is essential.[6] The crystal structure
allows researchers to build robust SAR models, understanding how modifications to the
substituents impact the overall conformation and, consequently, the biological activity.

o Target Engagement: For molecules like the combretastatin analogues, the crystal structure
provides the foundational data for computational docking studies.[7] By docking the
experimentally determined structure into the crystal structure of its target protein (e.qg.,
tubulin), scientists can predict the binding mode, identify key interactions (such as hydrogen
bonds and hydrophobic contacts), and rationalize the compound's potency. This insight is
invaluable for designing next-generation derivatives with improved affinity and selectivity.

o Physicochemical Properties: Crystal packing information, such as the presence of
intermolecular hydrogen bonds, can provide clues about the compound's physical properties,
including melting point, solubility, and stability. These are critical parameters that influence a
drug candidate's formulation and bioavailability.

In conclusion, while the crystal structure of 2-Azetidinone, 3-amino-1-(1-propenyl)- remains
elusive, the principles and methodologies for its determination are well-established. The

analysis of closely related analogues demonstrates the power of single-crystal X-ray diffraction
to provide definitive structural evidence that is critical for advancing our understanding of these
versatile scaffolds and for the rational design of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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